

allopurinol pharmacogenetics HLA-B*5801 allele risk

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Compound Focus: Allopurinol

CAS No.: 315-30-0

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Association Strength & Diagnostic Performance

The HLA-B*58:01 allele confers a dramatically increased risk for **allopurinol**-induced SCARs. The tables below summarize the quantitative association and the diagnostic accuracy of genotyping from meta-analyses.

Table 1: Strength of Association with Allopurinol-Induced SCARs

Analysis Scope	Odds Ratio (OR)	95% Confidence Interval (CI)	Source / Study Context
Overall (Matched Studies)	82.77	41.63 – 164.58	Meta-analysis of 16 studies [1]
Overall (Population-Based)	100.87	63.91 – 159.21	Meta-analysis of 13 studies [1]
SCARs (Severe Forms only)	92.06	59.54 – 142.32	Meta-analysis of 16 studies [1]
US-Based Cohort (2025 Study)	28.0	8.6 – 100.6	Genetic association study with allopurinol-tolerant controls [2]

Table 2: Diagnostic Performance of HLA-B*58:01 Genotyping

Metric	Summary Estimate	95% Confidence Interval (CI)
Sensitivity	0.93	0.85 – 0.97 [1]
Specificity	0.89	0.87 – 0.91 [1]
Positive Likelihood Ratio	8.24	6.92 – 9.81 [1]
Negative Likelihood Ratio	0.084	0.039 – 0.179 [1]
Diagnostic Odds Ratio	98.59	43.31 – 224.41 [1]
AUSROC	0.92	0.89 – 0.94 [1]

Global Allele Prevalence & Emerging Risks

The prevalence of the HLA-B*58:01 allele varies considerably by race and ethnicity, which directly impacts the pre-test probability and cost-effectiveness of screening in different regions.

Table 3: Population Prevalence of HLA-B*58:01

Population / Ethnicity	Allele Carrier Frequency	Source / Notes
Global Summary (Overall)	5.8%	95% CI: 2.9% – 11.5% [3]
Asian (Aggregate)	7.7%	95% CI: 3.4% – 16.8% [3]
South & Southeast Asian	12.9%	95% CI: 9.5% – 17.3% (e.g., Thai, Korean) [3] [4]
Chinese Ethnicity	12% - 22%	Consistently high across Malaysia, Singapore, Hong Kong [4]

Population / Ethnicity	Allele Carrier Frequency	Source / Notes
White (Eastern/Western Europe)	2.3%	95% CI: 1.2% – 4.3% [3]
Black Individuals	3.8% - 4.3%	Data from US populations [5] [6]
Hispanic Individuals	1.2%	Estimate [5]

Recent evidence from a 2025 US study indicates that **HLA-B*58:01 is an incomplete risk indicator** in admixed populations. The study identified **HLA-A*34:02** as a second, independent genetic risk factor for **allopurinol**-induced SCARs (OR: 20.6, 95% CI: 3.3–131.1) [2]. This finding is crucial for drug development and safety profiling, as it suggests that risk prediction models for diverse populations may require multi-allele screening.

Clinical Guidelines & Therapeutic Management

Based on the established risk, several international consortia have issued guidelines for HLA-B*58:01 testing.

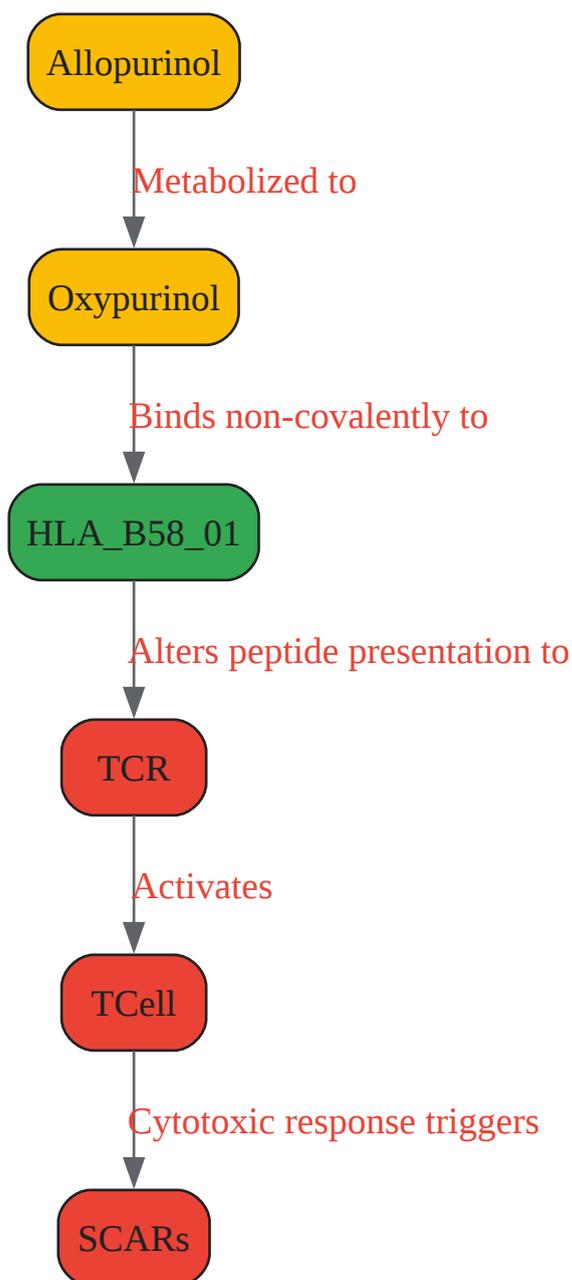
Table 4: Summary of Clinical Guidelines

Organization	Key Recommendations
American College of Rheumatology (ACR)	Conditionally recommends testing for individuals of Southeast-Asian descent (e.g., Han-Chinese, Korean, Thai) and African-Americans [7] [6].
Clinical Pharmacogenetics Implementation Consortium (CPIC)	Recommends avoiding allopurinol in patients testing positive for HLA-B*58:01 and choosing an alternative drug [7].
Dutch Pharmacogenetics Working Group (DPWG)	Recommends an alternative drug or a specific, gradual allopurinol desensitization protocol for carriers [7].

For patients with a positive HLA-B*58:01 test, the recommended action is to prescribe an alternative urate-lowering therapy, such as **febuxostat** (a xanthine oxidase inhibitor) or **probenecid** (a uricosuric) [7] [6].

Proposed Mechanism of Pathogenesis

The prevailing hypothesis for **allopurinol**-induced SCARs in HLA-B*58:01 carriers is a T-cell-mediated drug hypersensitivity reaction, specifically the **p-i concept** (pharmacological interaction with immune receptors) [7].



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*Immune activation pathway: Oxypurinol binds to HLA-B58:01, activating T-cells and triggering SCARs [7] [3].**

Experimental & Genotyping Methodologies

Key studies establishing this association typically employ a **case-control genetic association study design**.

- **Cases:** Patients with specialist-adjudicated **allopurinol**-induced SCARs (e.g., DRESS, SJS/TEN) using standardized diagnostic criteria [2] [3].
- **Control Groups:** Two types of controls are used for robust comparison:
 - **Allopurinol-tolerant controls:** Patients who have taken **allopurinol** for a sustained period (e.g., >3 months) without any adverse reactions [1] [2].
 - **Population controls:** Healthy individuals from the general population or biobanks to establish baseline allele frequency [1] [2].

For HLA genotyping, the two primary methods used in recent research are:

- **High-resolution HLA typing:** Performed via **next-generation sequencing (NGS)** on platforms like Illumina MiSeq, which provides 4-digit allele-level resolution and is considered the gold standard for research [2].
- **HLA imputation:** Using genotyping array data (e.g., with the **SNP2HLA** tool) to computationally infer HLA alleles, a cost-effective method for large biobank cohorts [2].

Statistical analysis involves conditional logistic regression to calculate odds ratios (ORs), with significance levels adjusted for multiple testing (e.g., **Bonferroni correction**) [2].

Conclusion

In summary, for researchers and drug development professionals:

- **Strong, Quantified Risk:** HLA-B*58:01 is a high-effect-size pharmacogenetic biomarker with ORs >80 for **allopurinol**-induced SCARs [1].
- **Population-Specificity:** Allele prevalence and, consequently, the utility of pre-emptive screening are highest in Asian and African-American populations [3] [6].
- **Evolving Landscape:** Emerging evidence from admixed populations like the US indicates that **HLA-A*34:02** is a second independent risk factor, suggesting that clinical screening and risk models may

need expansion for greater generalizability [2].

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References

1. Impact of HLA-B*58:01 allele and allopurinol-induced ... [pmc.ncbi.nlm.nih.gov]
2. HLA-B*58:01 and Risk of Allopurinol-Induced Severe ... [pmc.ncbi.nlm.nih.gov]
3. HLA-B*58:01 genotyping prevalence and the association ... [nature.com]
4. HLA-B*58:01 screening in Asia-Pacific is an ethical ... [jogh.org]
5. Is HLA B genotyping the future of gout pharmacogenomics? [pmc.ncbi.nlm.nih.gov]
6. Allopurinol Hypersensitivity Assay HLA-B*58:01 Genotyping [aafp.org]
7. Allopurinol Therapy and HLA-B*58:01 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [allopurinol pharmacogenetics HLA-B*5801 allele risk]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518034#allopurinol-pharmacogenetics-hla-b-5801-allele-risk>]

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